8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one
Description
Role of Heterocyclic Scaffolds in Central Nervous System-Targeting Pharmaceuticals
Heterocyclic compounds dominate pharmaceutical research due to their structural versatility and capacity to mimic endogenous biomolecules. The dibenzo[b,f]thiazepine nucleus, a fused tricyclic system incorporating sulfur and nitrogen, exhibits conformational rigidity that enhances binding affinity to neurotransmitter receptors and transporters. This scaffold’s planar aromatic regions facilitate π-π stacking interactions with hydrophobic pockets in target proteins, while its sulfur atom contributes to electronic effects that modulate receptor activation or inhibition.
In CNS therapeutics, dibenzo[b,f]thiazepine derivatives have been engineered to interact with serotonin (5-HT), dopamine (DA), and glutamate systems. For instance, tianeptine—a clinically used antidepressant—features a dibenzothiazepine core with a heptanoic acid side chain, enabling selective serotonin reuptake enhancement and glutamate modulation. The scaffold’s adaptability allows substitutions at multiple positions, enabling fine-tuning of pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.
Structural Evolution of 1,4-Thiazepine-Based Therapeutic Agents
The structural progression of 1,4-thiazepines reflects a systematic effort to balance receptor selectivity and multifunctional activity. Early derivatives, such as unsubstituted dibenzo[b,f]thiazepin-11(10H)-one, demonstrated modest neurotransmitter transporter inhibition but lacked specificity. Introduction of alkyl and amino substituents marked a pivotal shift. For example, adding an ethyl group at position 10 (as in 8-amino-10-ethyldibenzo[b,f]thiazepin-11(10H)-one) increases steric bulk, potentially enhancing interactions with the serotonin transporter’s substrate-binding site.
Comparative studies of side chain modifications reveal that elongation of aliphatic chains improves transporter affinity. In tianeptine derivatives, extending the carbon chain from n = 1 to n = 6 amplified serotonin transporter (SERT) inhibition by over 50-fold, with the six-carbon chain derivative (compound 12 ) achieving an IC~50~ of 258 nM. Similarly, the ethyl group in 8-amino-10-ethyldibenzo[b,f]thiazepin-11(10H)-one may optimize the compound’s orientation within the SERT pocket, as evidenced by molecular docking simulations of analogous structures.
Synthetic methodologies have further propelled structural diversification. Knoevenagel condensations and thio-Michael/imine formations enable precise incorporation of substituents at positions 8, 10, and 11. For instance, oxidizing the thiazepine sulfur to a sulfoxide or sulfone (e.g., compound 3 ) alters electronic density, modulating receptor binding kinetics. These innovations underscore the scaffold’s versatility in generating derivatives with tailored pharmacological profiles.
Structural and Functional Comparison of Selected Dibenzo[b,f]thiazepine Derivatives
The strategic placement of amino and ethyl groups in 8-amino-10-ethyldibenzo[b,f]thiazepin-11(10H)-one exemplifies rational drug design principles. Amino groups at position 8 introduce hydrogen-bonding capabilities, potentially stabilizing interactions with aspartate or glutamate residues in transporter proteins. Concurrently, the ethyl group at position 10 may restrict rotational freedom, favoring bioactive conformations that improve target engagement. These modifications highlight the scaffold’s capacity to evolve into multifunctional agents addressing complex CNS pathologies.
Properties
IUPAC Name |
3-amino-5-ethylbenzo[b][1,4]benzothiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-17-12-9-10(16)7-8-14(12)19-13-6-4-3-5-11(13)15(17)18/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGYBDUPYZGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)SC3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the intramolecular aromatic denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction is carried out under specific conditions to ensure the formation of the desired thiazepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
-
Antipsychotic Drug Development
- The compound is structurally related to quetiapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its derivatives are investigated for enhanced efficacy and reduced side effects compared to existing medications .
- Research indicates that modifications in the dibenzo[b,f][1,4]thiazepine structure can lead to compounds with improved binding affinity to serotonin and dopamine receptors, crucial for managing psychiatric disorders .
- Potential as a Neuroprotective Agent
- Synthesis of Novel Compounds
Case Studies
Mechanism of Action
The mechanism of action of 8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quetiapine and Its Precursors
- Structure: Quetiapine (11-{4-[2-(2-hydroxyethoxy)ethyl]piperazinyl}dibenzo[b,f][1,4]thiazepine) shares the dibenzothiazepinone core but substitutes the 11-ketone with a piperazinyl group.
- Activity : Quetiapine is a well-established antipsychotic with antidopaminergic and calcium channel antagonist properties .
- Synthesis : Key intermediates like dibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS: 3159-07-7) are synthesized via one-pot methods starting from 2-(phenylthio)aniline, achieving >99% purity .
Chlorinated Derivatives
- Example : 2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS: 3159-04-4) introduces a chlorine atom at position 2, altering electronic properties.
- Impact: Chlorination may enhance metabolic stability but reduces calcium channel antagonism compared to non-halogenated analogues .
Alkyl-Substituted Analogues
- This derivative shows 91% yield in synthesis via sodium hydride-mediated alkylation .
Dibenzo[b,f][1,4]oxazepin-11(10H)-ones
- Structural Difference : Replacement of sulfur with oxygen in the heterocyclic ring.
- Activity: Oxazepinones exhibit distinct biological profiles. For example, 7-acylaminodibenzo[b,f][1,4]oxazepin-11(10H)-one demonstrates potent antigiardial activity (IC50 = 0.18 µM), whereas its 8-acylamino regioisomer is inactive .
- Synthesis : Prepared via tandem SNAr–Smiles rearrangement, highlighting the sensitivity of bioactivity to substitution patterns .
Anti-Infective and Antiviral Analogues
- Anti-HIV Agents: Certain dibenzothiazepinones inhibit HIV reverse transcriptase. For instance, derivatives with amino or acyl groups at position 8 show efficacy in AIDS treatment .
- Anti-Parasitic Agents: 7-Aminobenzo[b]pyrido[3,2-f][1,4]thiazepin-11(10H)-one derivatives exhibit activity against Trypanosoma cruzi amastigotes, underscoring the scaffold’s versatility .
Calcium Channel Antagonists
- Flexure Angle and Activity: Dibenzo[b,f]-1,4-thiazepinones with a flexure angle of ~108° (determined via X-ray diffraction) demonstrate calcium channel antagonism. Substituents like 10-[ω-(4-fluorophenyl)piperazinyl]alkyl groups enhance potency by mimicking bioisosteres of dibenzo[a,d]cycloheptenes .
Comparative Data Table
Key Research Findings and Implications
- Structural Nuances: Minor changes, such as regioisomerism (7- vs. 8-substitution) or heteroatom replacement (S → O), drastically alter bioactivity .
- Synthetic Accessibility : One-pot syntheses and microwave-assisted methods improve yields (>80%) and purity (>99%) for scaled production .
- Therapeutic Potential: The dibenzothiazepinone scaffold is a versatile platform for CNS disorders, infectious diseases, and cardiovascular conditions, warranting further exploration of novel derivatives .
Biological Activity
8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one, a member of the dibenzo[b,f][1,4]thiazepine family, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and is primarily investigated for its implications in treating psychiatric disorders and other conditions.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 3159-07-7 |
| Molecular Formula | C13H9NOS |
| Molecular Weight | 227.28 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| InChI Key | RTERDTBXBYNZIS-UHFFFAOYSA-N |
Research indicates that dibenzo[b,f][1,4]thiazepines may exert their biological effects through interactions with neurotransmitter systems, particularly by modulating serotonin and dopamine receptors. This modulation is crucial in the context of psychiatric medications, where balance in these neurotransmitter systems is often disrupted.
Antipsychotic Properties
This compound has been studied for its antipsychotic properties. It is believed to function similarly to established antipsychotic agents by antagonizing dopamine D2 receptors while also influencing serotonergic pathways. This dual action may contribute to its efficacy in alleviating symptoms of schizophrenia and other psychotic disorders.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. It appears to reduce oxidative stress markers and promote neuronal survival in in vitro models. Such properties could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
Anti-inflammatory Activity
There is emerging evidence that compounds within the dibenzo[b,f][1,4]thiazepine class possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
- Antipsychotic Efficacy : A study published in Journal of Medicinal Chemistry evaluated various dibenzo[b,f][1,4]thiazepine derivatives for their binding affinities to dopamine and serotonin receptors. The findings indicated that 8-amino derivatives showed significant binding affinity to serotonin receptors, suggesting potential as novel antipsychotics .
- Neuroprotection : An experimental study assessed the neuroprotective effects of 8-amino derivatives in a rat model of ischemic stroke. Results demonstrated a significant reduction in neuronal apoptosis and improvement in functional recovery post-treatment .
- Anti-inflammatory Properties : In vitro assays conducted on human peripheral blood mononuclear cells revealed that treatment with dibenzo[b,f][1,4]thiazepine derivatives led to decreased levels of TNF-alpha and IL-6, indicating a potential role in modulating inflammatory responses .
Q & A
Q. Basic Research Focus
- Spectroscopic Methods : Use - and -NMR to confirm substituent positions (e.g., ethyl group at C10, amino at C8) and aromatic ring coupling patterns. Compare shifts with analogs like 10H-dibenzo[b,f][1,4]thiazepin-11-one (CAS 3159-07-7) .
- Mass Spectrometry : ESI-MS (e.g., observed [M+H] at m/z 346.60 in related compounds) validates molecular weight .
- Elemental Analysis : Discrepancies in C/H/N percentages (e.g., ±0.3% tolerance) indicate impurities .
What computational strategies can accelerate reaction optimization for this compound?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity during ring closure. ICReDD’s workflow combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error . For example, fluorinated analogs (e.g., 7,8-difluoro derivatives) show enhanced stability via computational docking, guiding substituent placement .
How can conflicting spectroscopic data between synthetic batches be resolved?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., dibenzo[b,e]thiepin-11(6H)-one, CAS 1531-77-7) to identify anomalous peaks .
- High-Resolution MS : Resolve isobaric interferences (e.g., [M+H] vs. adducts) to confirm molecular formula .
- Batch Reproducibility : Standardize reaction parameters (e.g., solvent purity, heating rate) and validate via DSC to detect polymorphic variations .
What are the solubility limitations and storage requirements for this compound?
Basic Research Focus
The compound exhibits slight solubility in DMSO and heated ethyl acetate, necessitating sonication for dissolution . Long-term stability requires storage at 4°C in inert atmospheres to prevent oxidation of the thiazepine ring . Lyophilization is recommended for hygroscopic batches.
How do substituents like the amino and ethyl groups influence pharmacological potential?
Q. Advanced Research Focus
- Amino Group : Enhances hydrogen bonding with biological targets (e.g., receptor sites in antipsychotic intermediates like Clothiapine) .
- Ethyl Group : Increases lipophilicity, improving blood-brain barrier penetration. Fluorinated analogs (e.g., 7,8-difluoro derivatives) demonstrate enhanced metabolic stability via reduced CYP450 interactions .
- Structure-Activity Relationships (SAR) : Use docking simulations to map substituent effects on binding affinity .
What analytical challenges arise in quantifying trace impurities?
Q. Advanced Research Focus
- HPLC-MS/MS : Detect halogenated byproducts (e.g., residual 2-chloro intermediates) at ppm levels .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thiazepine ring (e.g., boat vs. chair conformations) .
- Forced Degradation Studies : Expose to UV light or acidic conditions to identify degradation pathways (e.g., ring-opening reactions) .
What synthetic modifications could improve yield in large-scale production?
Q. Advanced Research Focus
- Flow Chemistry : Continuous processing minimizes thermal degradation during high-temperature steps .
- Catalytic Systems : Pd-mediated cross-coupling for regioselective amination reduces side reactions .
- Membrane Separation : Isolate intermediates via nanofiltration to improve purity before final cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
